REACTION_CXSMILES
|
[OH-:1].[K+].[CH:3]1([CH:6]([CH:10]2[CH2:12][CH2:11]2)[CH2:7][C:8]#N)[CH2:5][CH2:4]1.N.Cl.[OH2:15]>C(O)COCCO>[CH:3]1([CH:6]([CH:10]2[CH2:12][CH2:11]2)[CH2:7][C:8]([OH:15])=[O:1])[CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
product
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC#N)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
After extraction with ether
|
Type
|
WASH
|
Details
|
washed with water until neutral,
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CC(=O)O)C1CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |